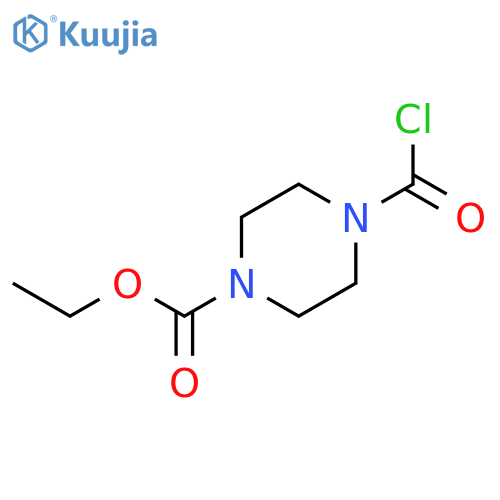

Cas no 147084-07-9 (ethyl 4-(carboxy)piperazine-1-carboxylate)

ethyl 4-(carboxy)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Piperazinecarboxylic acid, 4-(chlorocarbonyl)-, ethyl ester

- ethyl 4-(carboxy)piperazine-1-carboxylate

- EN300-26976259

- 147084-07-9

- G51947

- SCHEMBL14001946

- ethyl4-(carboxy)piperazine-1-carboxylate

-

- MDL: MFCD32702732

- インチ: InChI=1S/C8H13ClN2O3/c1-2-14-8(13)11-5-3-10(4-6-11)7(9)12/h2-6H2,1H3

- InChIKey: GGOLVOARSIMXMZ-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)N1CCN(CC1)C(=O)Cl

計算された属性

- せいみつぶんしりょう: 220.06159

- どういたいしつりょう: 220.0614700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

- PSA: 49.85

ethyl 4-(carboxy)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26976259-0.5g |

ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate |

147084-07-9 | 95.0% | 0.5g |

$407.0 | 2025-03-20 | |

| Aaron | AR028QVG-100mg |

ethyl4-(carboxy)piperazine-1-carboxylate |

147084-07-9 | 95% | 100mg |

$234.00 | 2025-02-16 | |

| 1PlusChem | 1P028QN4-100mg |

ethyl4-(carboxy)piperazine-1-carboxylate |

147084-07-9 | 95% | 100mg |

$243.00 | 2024-06-20 | |

| 1PlusChem | 1P028QN4-2.5g |

ethyl4-(carboxy)piperazine-1-carboxylate |

147084-07-9 | 95% | 2.5g |

$1340.00 | 2024-06-20 | |

| 1PlusChem | 1P028QN4-10g |

ethyl4-(carboxy)piperazine-1-carboxylate |

147084-07-9 | 95% | 10g |

$2867.00 | 2024-06-20 | |

| Enamine | EN300-26976259-5g |

ethyl 4-(carboxy)piperazine-1-carboxylate |

147084-07-9 | 95% | 5g |

$1530.0 | 2023-09-11 | |

| Enamine | EN300-26976259-1.0g |

ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate |

147084-07-9 | 95.0% | 1.0g |

$528.0 | 2025-03-20 | |

| Enamine | EN300-26976259-2.5g |

ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate |

147084-07-9 | 95.0% | 2.5g |

$1034.0 | 2025-03-20 | |

| Enamine | EN300-26976259-0.05g |

ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate |

147084-07-9 | 95.0% | 0.05g |

$101.0 | 2025-03-20 | |

| Enamine | EN300-26976259-10.0g |

ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate |

147084-07-9 | 95.0% | 10.0g |

$2269.0 | 2025-03-20 |

ethyl 4-(carboxy)piperazine-1-carboxylate 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

ethyl 4-(carboxy)piperazine-1-carboxylateに関する追加情報

Ethyl 4-(Carboxy)piperazine-1-carboxylate: A Comprehensive Overview

Ethyl 4-(carboxy)piperazine-1-carboxylate, with the CAS number 147084-07-9, is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a piperazine ring with two carboxylate groups, making it a valuable building block for various applications. Recent advancements in synthetic methodologies and its utilization in drug delivery systems have further highlighted its potential in modern chemical research.

The molecular structure of ethyl 4-(carboxy)piperazine-1-carboxylate consists of a six-membered piperazine ring, where one nitrogen atom is substituted with a carboxylic acid group, and the other nitrogen is connected to an ethyl ester group. This arrangement imparts the compound with both acidic and ester functionalities, which are crucial for its reactivity and applicability. The piperazine ring itself is known for its flexibility and ability to form hydrogen bonds, properties that are highly desirable in drug design and materials synthesis.

Recent studies have demonstrated the utility of ethyl 4-(carboxy)piperazine-1-carboxylate in the development of novel drug delivery systems. Researchers have exploited its ability to form self-assembled structures, such as micelles and nanoparticles, which can encapsulate hydrophobic drugs and enhance their bioavailability. For instance, a 2023 study published in Advanced Drug Delivery Reviews highlighted how this compound can be used as a biocompatible polymer for targeted drug delivery, showcasing its potential in personalized medicine.

In addition to its role in pharmacology, ethyl 4-(carboxy)piperazine-1-carboxylate has found applications in materials science. Its ability to undergo polymerization under mild conditions has made it a valuable precursor for synthesizing high-performance polymers. A notable example is its use in the production of stimuli-responsive polymers, which can change their properties in response to external stimuli such as temperature or pH. These polymers have been explored for applications ranging from smart textiles to advanced sensors.

The synthesis of ethyl 4-(carboxy)piperazine-1-carboxylate typically involves multi-step organic reactions. A common approach begins with the preparation of piperazine derivatives followed by functionalization with carboxylic acid groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. For example, the use of transition metal catalysts has significantly improved the yield and purity of this compound in industrial settings.

Moreover, ethyl 4-(carboxy)piperazine-1-carboxylate has been investigated for its potential as a chelating agent in metallotherapy. Its ability to coordinate with metal ions makes it a promising candidate for designing complexes that can target specific biological pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated how this compound can be used to create metal-based anticancer agents with enhanced selectivity and reduced toxicity.

In conclusion, ethyl 4-(carboxy)piperazine-1-carboxylate (CAS No: 147084-07-9) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, combined with recent breakthroughs in synthetic chemistry and material science, positions it as a key player in advancing modern technologies. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to fields such as drug delivery systems, polymer chemistry, and metallotherapy.

147084-07-9 (ethyl 4-(carboxy)piperazine-1-carboxylate) 関連製品

- 1337709-11-1(3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE)

- 1806940-11-3(6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)

- 469-32-9(Hamamelitannin)

- 1528316-48-4(3-(2-methylpentyl)azetidine)

- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)

- 510758-19-7(FAM alkyne, 5-isomer)

- 1514356-70-7(2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine)

- 954707-57-4(2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)

- 1805116-29-3(2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)

- 2034378-23-7(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide)